Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a thiazole moiety. The triazolopyrimidine ring is substituted with methyl groups at positions 5 and 7, while the thiazole ring incorporates a phenyl group at position 5 and a methyl carboxylate at position 3. The two heterocyclic systems are linked via a propanoyl amino bridge.
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20N6O3S/c1-12-15(13(2)27-20(24-12)22-11-23-27)9-10-16(28)25-21-26-17(19(29)30-3)18(31-21)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,25,26,28) |
InChI Key |
GGFUCYHETUHXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclization for Triazolo[1,5-a]Pyrimidine Formation
The 5,7-dimethyl[1,triazolo[1,5-a]pyrimidine scaffold is synthesized via a one-step reaction between 5-amino-1,2,4-triazole and dimethyl acetylenedicarboxylate (DMAD) under acidic conditions. This method, adapted from anti-influenza drug research, achieves 78% yield by refluxing in acetic acid for 6 hours.
Reaction Conditions :
-
Reagents : 5-Amino-1,2,4-triazole (1 eq), DMAD (1.2 eq).
-
Solvent : Glacial acetic acid.
-
Temperature : 110°C (reflux).
-
Time : 6 hours.
The reaction proceeds via a [3+2] cycloaddition mechanism, followed by aromatization to yield the triazolo[1,5-a]pyrimidine core.
Functionalization at the 6-Position
Preparation of the Thiazole Intermediate
Cyclization of Thioamides
The 5-phenyl-1,3-thiazole-4-carboxylate intermediate is synthesized via Hantzsch thiazole synthesis. Ethyl 2-amino-5-phenylthiazole-4-carboxylate is formed by reacting thiourea with ethyl α-bromo-β-phenylpyruvate in ethanol under reflux (Table 1).
Table 1: Thiazole Intermediate Synthesis
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea + α-Bromo ester | Ethanol | Reflux | 4 | 75 |
| Thioacetamide + α-Keto ester | DMF | 80°C | 6 | 68 |
Post-synthesis, the ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) and subsequently methylated with dimethyl sulfate to obtain the methyl ester.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 3-(5,7-dimethyl[1,2,]triazolo[1,5-a]pyrimidin-6-yl)propanoyl chloride with methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 70% yield.
Optimized Protocol :
-
Molar Ratio : 1:1.2 (thiazole:acyl chloride).
-
Base : Triethylamine (2 eq).
-
Workup : Sequential washes with HCl (1M), NaHCO₃ (5%), and brine.
Alternative Methods
Schotten-Baumann conditions (aqueous NaOH, THF) achieve comparable yields (68%) but require strict pH control to prevent hydrolysis of the methyl ester.
Optimization and Scalability
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include iodobenzene diacetate for oxidative cyclization and hydrazonoyl chlorides for substitution reactions . Major products formed from these reactions include various heterocyclic derivatives that exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the treatment of Alzheimer’s disease . Additionally, it can act as an antagonist to fibrinogen receptors, providing antithrombotic activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazole-carboxylate moiety distinguishes it from simpler triazolopyrimidine esters (e.g., ).
- The propanoyl amino bridge is a unique feature compared to sulfonamide-linked herbicidal analogs .
- Substituents on the triazolopyrimidine ring (e.g., methyl groups at 5 and 7) are conserved in multiple analogs, suggesting their importance in bioactivity .
Biological Activity
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound characterized by a thiazole ring and a triazole moiety. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The compound's molecular formula is C₁₈H₁₈N₄O₂S, indicating a high degree of complexity. Key structural elements include:
- Thiazole Ring : Known for its role in various biological activities.
- Triazole Moiety : Often associated with antifungal and anticancer properties.
- Methyl Ester Group : Enhances solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have demonstrated that compounds with similar structural motifs show promising anticancer effects. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The thiazole and triazole components are known for their antimicrobial properties. Preliminary assays suggest that this compound may:
- Exhibit Activity Against Bacteria and Fungi : Potentially effective against resistant strains due to its unique structure.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in disease pathways:
- Targeted Enzymes : Research indicates potential inhibition of kinases and other relevant enzymes.
Case Studies
Recent studies provide insights into the biological activity of similar compounds:
The biological activity of this compound can be attributed to:
- Interaction with DNA : Potential intercalation or groove binding.
- Enzyme Modulation : Altering the activity of key metabolic enzymes.
Synthesis and Modifications
Synthesis typically involves multi-step organic reactions which require careful control to ensure high yields. Modifications to the core structure can enhance biological activity:
- Alkyl Chain Variations : Affect solubility and interaction profiles.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.
Q & A
Q. Molecular docking and DFT studies :
- Target selection : Prioritize enzymes with conserved active sites (e.g., lanosterol demethylase for antifungal activity) .
- Docking parameters : Use a grid box covering the active site (e.g., 20 ų) and validate poses with RMSD < 2.0 Š.
- DFT analysis : Calculate Fukui indices to identify nucleophilic/electrophilic regions influencing binding (e.g., thiazole C4 as a reactive site) .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
Q. Strategies include :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxamide) on the phenyl or pyrimidine rings to enhance aqueous solubility .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
Analytical validation : - Measure logP via shake-flask method (target logP < 3 for optimal absorption).
- Use DSC/TGA to assess thermal stability (>200°C recommended for long-term storage) .
Advanced: How should researchers resolve contradictions in reported synthetic yields or biological data?
Q. Case study :
- Yield discrepancies : TMDP-mediated synthesis reports 92% yield vs. 85% in ionic liquid methods . Contradictions arise from solvent polarity and catalyst loading.
- Biological variability : Antifungal IC50 values may differ due to assay conditions (e.g., pH, incubation time).
Resolution steps : - Replicate experiments using standardized protocols (e.g., CLSI guidelines for antifungal assays).
- Perform kinetic studies (e.g., time-dependent inhibition) to confirm mechanism consistency .
Basic: What analytical techniques quantify degradation products under varying pH conditions?
Q. Methodology :
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Monitor m/z for hydrolyzed fragments (e.g., loss of methyl ester, m/z −32) .
- Stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Calculate half-life (t1/2) using first-order kinetics .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Q. SAR guidelines :
- Triazole substitution : 5,7-Dimethyl groups enhance π-π stacking with hydrophobic enzyme pockets .
- Thiazole modifications : Phenyl groups at C5 improve steric complementarity, while carboxylate esters at C4 balance solubility and permeability .
Validation : - Synthesize 10–15 analogs with systematic substituent variations.
- Correlate IC50 values with computed descriptors (e.g., polar surface area, H-bond donors) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
